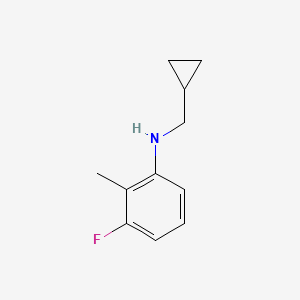

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline

CAS No.:

Cat. No.: VC20401390

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FN |

|---|---|

| Molecular Weight | 179.23 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-3-fluoro-2-methylaniline |

| Standard InChI | InChI=1S/C11H14FN/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |

| Standard InChI Key | IJFLEJJNBGIHEU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1F)NCC2CC2 |

Introduction

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline is an organic compound belonging to the class of substituted anilines. It features a cyclopropylmethyl group attached to the nitrogen atom of an aniline structure, with a fluorine atom at the third position and a methyl group at the second position of the benzene ring. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in organic chemistry and pharmaceuticals.

Synthesis and Chemical Reactions

The synthesis of N-(cyclopropylmethyl)-3-fluoro-2-methylaniline typically involves nucleophilic substitution reactions. For example, it can be prepared by reacting 3-fluoro-2-methylaniline with cyclopropylmethyl chloride in an organic solvent under controlled conditions. The product can be purified using techniques such as column chromatography.

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline can participate in various chemical reactions, including oxidation, which can be achieved using reagents like hydrogen peroxide or other oxidizing agents.

Applications and Future Directions

N-(cyclopropylmethyl)-3-fluoro-2-methylaniline is of interest in pharmaceuticals and agrochemicals due to its unique structure and properties. Its potential applications include drug development, where its ability to interact with biological targets could be leveraged to design new therapeutic agents.

Future research should focus on exploring its biological activity and optimizing its synthesis to improve yield and purity. Additionally, studies on its safety and handling are essential for practical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume